4-benzyl-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide
Description
Properties
IUPAC Name |
4-benzyl-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2OS/c24-15-20-19-8-4-5-9-21(19)27-23(20)25-22(26)18-12-10-17(11-13-18)14-16-6-2-1-3-7-16/h1-3,6-7,10-13H,4-5,8-9,14H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIZAQHHDRLIYFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide typically involves the following steps:
Formation of the Benzothiophene Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using reagents such as sodium cyanide or potassium cyanide.
Coupling with Benzylamine: The benzothiophene derivative is then coupled with benzylamine under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-benzyl-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon or lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzene or benzothiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-benzyl-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biological Studies: Used in studies to understand its effects on cellular pathways and its potential as a drug candidate.
Chemical Synthesis: Serves as an intermediate in the synthesis of more complex molecules.
Material Science: Investigated for its properties in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-benzyl-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and benzothiophene moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. Pathways involved may include inhibition of specific kinases or modulation of receptor activity.
Comparison with Similar Compounds
Key Observations :
- Aromatic vs.
Crystallographic and Conformational Analysis
- Crystal Packing : The crystal structure of N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide () reveals intramolecular hydrogen bonding (N–H⋯O) and π-π interactions between thiophene and benzoyl rings. The 4-benzyl substituent in the target compound may introduce additional C–H⋯π or edge-to-face interactions, affecting solubility and stability .
- Conformational Flexibility: The tetrahydrobenzothiophene core adopts an envelope conformation, with substituents influencing ring puckering (θ = 0.5–0.6°) .
Biological Activity
4-benzyl-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of specific kinases. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented by the following chemical structure:
This structure includes a benzamide core with a cyano group and a tetrahydro-benzothiophene moiety, which are believed to contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits significant inhibitory effects on certain kinases, particularly JNK2 and JNK3. These kinases are part of the mitogen-activated protein kinase (MAPK) family and play crucial roles in various cellular processes including inflammation and apoptosis.
Inhibition of JNK Kinases
A study highlighted the identification of this compound as a potent inhibitor of JNK2 and JNK3 kinases. The reported pIC50 values were approximately 6.7 for JNK3 and 6.5 for JNK2, indicating strong inhibitory potency (Table 1) .
| Kinase | pIC50 | Selectivity |
|---|---|---|
| JNK2 | 6.5 | Moderate |
| JNK3 | 6.7 | High |
The selectivity profile showed that the compound did not significantly inhibit other MAPK family members such as JNK1, p38alpha, or ERK2, which is crucial for minimizing off-target effects in therapeutic applications.
The mechanism by which this compound exerts its effects involves binding to the ATP-binding site of JNK kinases. X-ray crystallography studies revealed that the cyano substituent forms hydrogen bonds with the hinge region of the ATP-binding site, stabilizing the interaction and effectively inhibiting kinase activity .
Case Studies
Several case studies have demonstrated the therapeutic potential of this compound:
- Anti-inflammatory Effects : In vitro studies showed that treatment with this compound reduced pro-inflammatory cytokine production in activated macrophages. This suggests its potential use in treating inflammatory diseases such as asthma.
- Cancer Research : The compound's ability to inhibit JNK pathways has been explored in cancer models where aberrant activation of these kinases contributes to tumor progression. In xenograft models, administration of this compound resulted in reduced tumor growth rates compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
